molecular formula C6H7N3O2 B13104007 N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide

N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide

Cat. No.: B13104007
M. Wt: 153.14 g/mol
InChI Key: XSVAIWRMKREWHR-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide is a compound belonging to the class of dihydropyrimidinones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide can be achieved through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions . For instance, Montmorillonite-KSF has been used as a reusable and heterogeneous catalyst to improve the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and reaction setups that allow for continuous production and easy separation of the product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)carboxylic acid, while reduction may yield N-(1-Methyl-2-hydroxy-1,2-dihydropyrimidin-4-yl)formamide .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinones and their derivatives, such as:

Uniqueness

N-(1-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)formamide stands out due to its unique combination of biological activities and its potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(1-methyl-2-oxopyrimidin-4-yl)formamide

InChI

InChI=1S/C6H7N3O2/c1-9-3-2-5(7-4-10)8-6(9)11/h2-4H,1H3,(H,7,8,10,11)

InChI Key

XSVAIWRMKREWHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=NC1=O)NC=O

Origin of Product

United States

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